REACTION_SMILES
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[C:30](#[N:31])[c:32]1[cH:33][cH:34][c:35]([C:37](=[O:38])[OH:39])[o:36]1.[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([c:8]2[cH:9][c:10]([N:17]3[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]3)[c:11]([N+:14]([O-:15])=[O:16])[cH:12][cH:13]2)[CH2:6][CH2:7]1.[CH:46]([N:47]([CH2:48][CH3:49])[CH:50]([CH3:51])[CH3:52])([CH3:53])[CH3:54].[Cl:40][C:41]([C:42]([Cl:43])=[O:44])=[O:45].[NH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[O:55]=[CH:56][N:57]([CH3:58])[CH3:59]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([c:8]2[cH:9][c:10]([N:17]3[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]3)[c:11]([NH:14][C:37]([c:35]3[cH:34][cH:33][c:32]([C:30]#[N:31])[o:36]3)=[O:38])[cH:12][cH:13]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(C(=O)O)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(c2ccc([N+](=O)[O-])c(N3CCCCC3)c2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CN1CCN(c2ccc(NC(=O)c3ccc(C#N)o3)c(N3CCCCC3)c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |